1-(4-ALLYLPIPERAZINO)-2-(3-BROMOPHENOXY)-1-PROPANONE
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Overview
Description
The compound “1-allyl-4-[2-(3-bromophenoxy)propanoyl]piperazine” is a piperazine derivative. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are widely used in the pharmaceutical industry and have a broad range of biological activities .
Synthesis Analysis
While specific synthesis methods for “1-allyl-4-[2-(3-bromophenoxy)propanoyl]piperazine” are not available, piperazine derivatives can generally be synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-allyl-4-[2-(3-bromophenoxy)propanoyl]piperazine” would consist of a piperazine ring substituted at the 1-position with an allyl group and at the 4-position with a [2-(3-bromophenoxy)propanoyl] group .Chemical Reactions Analysis
Piperazine derivatives, including “1-allyl-4-[2-(3-bromophenoxy)propanoyl]piperazine”, could potentially undergo a variety of chemical reactions. These might include nucleophilic substitution reactions at the allylic position .Properties
IUPAC Name |
2-(3-bromophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c1-3-7-18-8-10-19(11-9-18)16(20)13(2)21-15-6-4-5-14(17)12-15/h3-6,12-13H,1,7-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLNOZIGNIAVQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC=C)OC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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